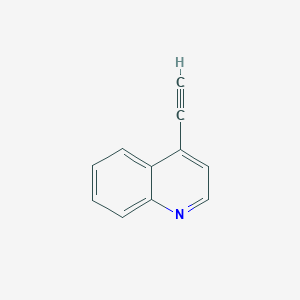

4-Ethynylquinoline

Beschreibung

Historical Context of Ethynylquinolines in Organic Synthesis

The synthesis of ethynylquinolines is closely tied to the development of powerful cross-coupling reactions in the latter half of the 20th century. While earlier methods for creating carbon-carbon bonds existed, the advent of transition-metal-catalyzed reactions provided a highly efficient and regioselective means to introduce alkyne groups onto aromatic rings like quinoline (B57606).

One of the most prevalent methods for preparing ethynylquinolines is a variation of the Sonogashira coupling. This reaction typically involves the coupling of a haloquinoline with a terminal alkyne. For the synthesis of ethynylquinolines, a common approach is the palladium-catalyzed heterocoupling of a chloroquinoline with a protected acetylene (B1199291), such as 2-methyl-3-butyn-2-ol, followed by the removal of the protecting group under basic conditions. researchgate.netscribd.com This method has proven effective for creating 2-, 4-, and 8-ethynylquinoline (B560947) isomers. researchgate.net

Another notable synthetic route involves organometallic chemistry. For instance, research in the late 1990s demonstrated that 4-ethynylquinoline derivatives could be synthesized through the cycloaddition of aromatic imines to a ruthenium butatrienylidene complex. rsc.org This reaction proceeds through the formation of a dihydroquinoline intermediate, which is subsequently dehydrogenated to yield the final this compound ligand complexed to the metal. These synthetic advancements have made ethynylquinolines, including the 4-isomer, readily accessible for further investigation and application.

| Synthetic Method | Description | Catalyst/Reagents | Reference |

| Sonogashira-type Coupling | Heterocoupling of a haloquinoline with a protected terminal alkyne, followed by deprotection. | Palladium catalyst, Copper(I) co-catalyst, base (e.g., NaOH). | researchgate.netscribd.com |

| Cycloaddition to Metal Complex | Cycloaddition of an aromatic imine to a ruthenium butatrienylidene cation. | Ruthenium complex, aromatic imine. | rsc.org |

| Photochemical Cyclization | Intramolecular cyclization of o-alkynylaryl isocyanides in the presence of iodine. | Iodine, light irradiation. | researchgate.net |

Significance of Quinoline Scaffold Modifications in Advanced Chemistry

The quinoline scaffold, also known as 1-azanaphthalene or benzo[b]pyridine, is considered a "privileged scaffold" in medicinal chemistry and materials science. orientjchem.orgmdpi.com This is due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities. mdpi.comfrontiersin.org The ability to modify the quinoline core at various positions allows chemists to fine-tune the molecule's steric, electronic, and physicochemical properties. orientjchem.orgrsc.org

Modifications to the quinoline structure are crucial for enhancing target engagement, improving pharmacokinetic profiles, and developing novel functionalities. researchgate.net For example, introducing different substituents can alter a compound's solubility, bioavailability, and selectivity for a specific biological target. orientjchem.org In materials science, attaching functional groups to the quinoline ring can influence the photophysical properties of the molecule, leading to applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, enabling the creation of diverse molecular structures with enhanced pharmacological or material properties. rsc.org The development of quinoline derivatives with improved efficacy and safety profiles is a direct result of these targeted modifications. rsc.org

| Quinoline Derivative Type | Modification Strategy | Resulting Property Enhancement | Reference |

| 2-Substituted Quinolines | Introduction of alkenyl groups at the C-2 position. | Generation of new synthetic derivatives with potential anti-parasitic activity. | frontiersin.org |

| Quinoline-N-Oxides | Oxidation of the quinoline nitrogen. | Enables a broader substrate range for C-H functionalization, facilitating diverse molecular structures. | rsc.org |

| Selenyl-Quinolines | Introduction of a selenium-containing group. | The position of the substituent significantly affects biological activity. | mdpi.com |

| Chlorinated Quinolines | Addition of chlorine atoms. | Enhanced target engagement and receptor blockade in neurological studies. | researchgate.net |

Scope of Academic Inquiry into this compound

The academic interest in this compound stems primarily from the high reactivity of its terminal alkyne group. This functional group serves as a versatile handle for constructing larger, more complex molecules. The research applications of this compound are predominantly centered in three main areas: organic synthesis, organometallic chemistry, and materials science.

Organic Synthesis and Bioconjugation: The ethynyl (B1212043) group is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole ring by linking the ethynylquinoline to a molecule containing an azide (B81097) group. This capability is valuable for bioconjugation, where quinoline-based structures are attached to biological macromolecules. Furthermore, the alkyne can undergo various other transformations, including homo-coupling reactions to form 1,4-bis(quinolyl)buta-1,3-diynes and heterocoupling with other haloquinolines. researchgate.net

Organometallic Chemistry: this compound serves as a ligand in organometallic chemistry. It can be synthesized directly on a metal center, as seen with ruthenium complexes, where it forms as a ligand through cycloaddition reactions. rsc.org These metal complexes are of interest for studying fundamental chemical reactivity and for their potential catalytic applications.

Materials Science: In materials science, the rigid, planar structure of the quinoline ring combined with the conjugating ability of the ethynyl group makes this compound a valuable component for advanced materials. It is explored in the development of polymers and coatings, where its incorporation can enhance thermal stability and mechanical properties. The extended π-system that can be created by coupling ethynylquinolines is also relevant to the design of fluorescent dyes and materials for photovoltaic applications, where efficient light absorption and charge transport are desired. researchgate.net

| Area of Research | Specific Application of this compound | Key Chemical Reaction/Property | Reference |

| Organic Synthesis | Building block for complex heterocycles. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling. | researchgate.net |

| Organometallic Chemistry | Acetylenic ligand for transition metals. | Coordination to metal centers like Ruthenium. | rsc.org |

| Materials Science | Component for functional polymers and dyes. | Formation of extended conjugated π-systems, thermal stability. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBICKOJBASGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487321 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-52-0 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethynylquinoline and Its Derivatives

Direct Ethynylation Approaches

Direct ethynylation represents the most straightforward strategy for introducing the alkyne functionality onto the quinoline (B57606) core. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira reaction is the cornerstone of palladium-catalyzed ethynylation, providing a reliable method for coupling terminal alkynes with aryl halides.

The classic approach to synthesizing 4-ethynylquinoline involves the Sonogashira coupling of a 4-halogenated quinoline (e.g., 4-chloroquinoline (B167314) or 4-iodoquinoline) with a suitable acetylene (B1199291) source. scribd.comresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.govwikipedia.org A common and effective strategy involves using a protected acetylene, such as 2-methyl-3-butyn-2-ol. This reagent is coupled with the 4-chloroquinoline, and the resulting intermediate is then deprotected under basic conditions (e.g., using sodium hydroxide (B78521) in toluene) to yield the terminal alkyne, this compound. scribd.comresearchgate.netresearchgate.net The reactivity of the halogenated quinoline precursor follows the order I > Br > Cl, which is a typical trend for cross-coupling reactions. wikipedia.org

A key advantage of this method is its high regioselectivity, ensuring that the ethynyl (B1212043) group is installed specifically at the 4-position of the quinoline ring. beilstein-journals.org

Table 1: Sonogashira Coupling for this compound Synthesis

| Precursor | Acetylene Source | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroquinoline | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene/DMF | Good | scribd.comresearchgate.netresearchgate.net |

The versatility of the Sonogashira coupling is enhanced by the wide range of catalysts, co-catalysts, and acetylene derivatives that can be employed. While the classic system uses catalysts like Pd(PPh₃)₂Cl₂ and a copper(I) salt, numerous variations have been developed to improve efficiency, cost-effectiveness, and environmental friendliness. nih.gov

Catalyst systems can be modified using different phosphine (B1218219) ligands, such as Xantphos, or by employing palladium on charcoal (Pd/C), which offers the advantage of being a heterogeneous and often reusable catalyst. beilstein-journals.orgnih.gov The choice of base is also crucial, with options ranging from amines like triethylamine (B128534) (Et₃N) to inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.gov The reaction solvent can also be varied, with toluene, DMF, and even water being used in some protocols. beilstein-journals.orgnih.gov

Furthermore, copper-free Sonogashira couplings have been developed to avoid issues related to the toxicity and homocoupling side reactions associated with copper co-catalysts. nih.gov These systems often rely on a higher loading of the palladium catalyst or specialized ligands to facilitate the reaction. nih.gov

Table 2: Selected Variations in Sonogashira Coupling Conditions

| Catalyst | Co-Catalyst | Ligand | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | CuBr | Xantphos | Cs₂CO₃ | DMF | High compatibility with various acetylenes | nih.gov |

| 10% Pd/C | CuI | PPh₃ | K₂CO₃ | Water | Aqueous, heterogeneous catalyst system | beilstein-journals.org |

Sonogashira Coupling with Halogenated Quinoline Precursors

Heterocoupling Reactions

Heterocoupling reactions provide a pathway to synthesize unsymmetrical bis(quinolyl)ethynes. This palladium-catalyzed reaction involves coupling an n-haloquinoline with a different n'-(ethynyl)quinoline. scribd.comresearchgate.net For instance, 4-chloroquinoline could be reacted with 2-ethynylquinoline (B1355119) in the presence of a palladium catalyst to yield 1-(4-quinolyl)-2-(2-quinolyl)ethyne. This method allows for the precise construction of conjugated systems containing two distinct quinoline units linked by an acetylene spacer. scribd.comresearchgate.net

Oxidative Dimerization Strategies

This compound can serve as a building block for larger, symmetrical conjugated molecules through oxidative dimerization. This reaction, often catalyzed by cuprous chloride (CuCl) in the presence of an oxidant like oxygen, results in the formation of 1,4-bis[4-(quinolyl)]buta-1,3-diyne. scribd.comresearchgate.netresearchgate.net This process, also known as the Glaser coupling, proceeds with excellent yields and is a fundamental method for creating conjugated diynes from terminal alkynes. scribd.comsmolecule.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgtcichemicals.com While direct MCRs for the one-pot synthesis of this compound are less common, the quinoline scaffold itself is frequently assembled using MCRs like the Povarov, Gewald, or Ugi reactions. rsc.org

More relevant to this context are one-pot sequential reactions that combine a cross-coupling step with subsequent transformations. For example, a Sonogashira coupling to install the ethynyl group can be followed by an in-situ cyclization or another coupling reaction. semanticscholar.org A reported one-pot domino reaction involves an Aldol condensation-Michael addition followed by a Sonogashira coupling using 2-chloro-3-formylquinolines, demonstrating how ethynylated quinolines can be incorporated into complex structures through sequential, multi-reaction processes. semanticscholar.org

Three-Component Coupling Methodologies

Three-component reactions represent a highly efficient strategy for the synthesis of complex molecules like quinoline derivatives from simple starting materials in a single step. These methods are prized for their atom economy and procedural simplicity.

One notable approach involves the iron(III) acetylacetonate (B107027) (Fe(acac)₃)-catalyzed three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines. organic-chemistry.org This method provides a versatile route to a diverse range of quinoline derivatives. The reaction is typically facilitated by a base, such as tetra-n-butylammonium hydroxide (TBAOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The process is accommodating to various substituted aldehydes, amines, and alkynes, affording the corresponding 2,4-disubstituted quinolines with moderate to excellent efficiency. organic-chemistry.org The mechanism for quinoline formation involves the coupling of the aldehyde, primary amine, and terminal alkyne, followed by an intramolecular nucleophilic attack and subsequent oxidation to yield the aromatic quinoline ring. organic-chemistry.org Iron catalysts are particularly advantageous as they are cost-effective and more environmentally benign compared to other transition metals like palladium or rhodium. rsc.org

A summary of representative examples from the Fe(acac)₃/TBAOH-catalyzed three-component synthesis of quinoline derivatives is presented below.

Table 1: Fe(acac)₃/TBAOH-Catalyzed Three-Component Synthesis of Quinoline DerivativesCyclization and Rearrangement Pathways to Ethynylquinolines

Electrophilic Cyclization Approaches

Electrophilic cyclization is a powerful strategy for constructing heterocyclic rings. For quinoline synthesis, this often involves the intramolecular cyclization of a suitably functionalized aniline (B41778) derivative. A highly effective precursor for this transformation is 1-azido-2-(2-propynyl)benzene. organic-chemistry.orgnih.govresearchgate.net The intramolecular cyclization of this substrate proceeds efficiently in the presence of various electrophilic reagents, such as iodine (I₂), bromine (Br₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), typically in a solvent like nitromethane (B149229) (CH₃NO₂) at room temperature. organic-chemistry.orgnih.govresearchgate.net This method affords substituted quinolines in good to high yields. organic-chemistry.orgnih.gov

The reaction can also be catalyzed by electrophilic metal catalysts, such as a combination of gold(III) chloride (AuCl₃) and silver triflimide (AgNTf₂), in tetrahydrofuran (B95107) (THF) at elevated temperatures. organic-chemistry.orgnih.govresearchgate.net The nature of the substituent on the resulting quinoline ring at the 3-position depends on the electrophile used. nih.gov For instance, using I₂ or Br₂ as the electrophile introduces an iodo or bromo substituent, respectively, at the C3-position of the quinoline. In contrast, when using catalytic systems like AuCl₃/AgNTf₂, the product is unsubstituted at this position. nih.gov Bromine has been identified as a particularly effective reagent, providing yields as high as 96%. organic-chemistry.org A proposed mechanism involves the coordination of the electrophile to the alkyne's triple bond, which triggers a nucleophilic attack from the azide (B81097) nitrogen, followed by the elimination of dinitrogen (N₂) and a proton to form the aromatic quinoline ring. organic-chemistry.org

A summary of outcomes from the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene is provided below.

Table 2: Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzeneAdvanced Synthetic Techniques and Conditions

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and environmental footprint.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while frequently increasing product yields. ijfans.orgresearchgate.net This energy-efficient method aligns well with the principles of green chemistry. ijfans.orgijpsjournal.com For quinoline synthesis, microwave irradiation has been successfully applied to various reaction types, including multicomponent reactions and palladium-catalyzed couplings. researchgate.net

For instance, the synthesis of ethynylquinolines can be achieved through the heterocoupling of a chloroquinoline with a protected alkyne like 2-methyl-3-butyn-2-ol, catalyzed by palladium. researchgate.net This type of Sonogashira coupling is readily adaptable to microwave conditions. The synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and various phenols has been shown to proceed in excellent yields (72-82%) within just 10 minutes under microwave irradiation, using an ionic liquid as the solvent. researchgate.net This demonstrates the power of microwave heating to accelerate nucleophilic aromatic substitution (SNAr) reactions on the quinoline core. In another example, the cyclization step to form a key 1,8-naphthyridone intermediate was reduced from 1-3 hours under conventional heating to just 3.6 minutes with microwave assistance. ijfans.org

A comparison of conventional versus microwave-assisted synthesis for a representative heterocyclic reaction is shown below.

Table 3: Comparison of Conventional vs. Microwave-Assisted SynthesisFlow Chemistry Protocols

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat transfer, enhanced safety for highly exothermic or hazardous reactions, and simplified scalability. acs.org

The Doebner-Miller reaction, a classic method for synthesizing quinolines, has been successfully adapted to a continuous flow process. acs.orgrsc.org In one example, 2-methylquinoline (B7769805) derivatives were synthesized from anilines and crotonaldehyde (B89634) using sulfuric acid as a catalyst in water. acs.org This approach is not only rapid but also employs a green solvent. rsc.org The reaction is performed in a series of continuous stirred-tank reactors (CSTRs), a configuration that helps manage the formation of solid byproducts. acs.org This setup allows for continuous operation with distributed dosing of the aldehyde, leading to reduced byproduct formation and increased yields compared to batch reactions. acs.org The successful application of flow chemistry to established quinoline syntheses like the Doebner-Miller reaction paves the way for safer, more efficient, and scalable production of these important heterocycles. acs.orgrsc.org

Details of a representative Doebner-Miller flow synthesis are outlined below.

Table 4: Doebner-Miller Synthesis of 2-Methylquinoline in Continuous FlowGreen Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of quinolines. Key strategies include the use of environmentally benign catalysts, safer solvents, and energy-efficient reaction conditions. researchgate.netresearchgate.net

The use of iron catalysts in three-component reactions, as discussed previously, is a prime example of employing a less toxic and more abundant metal. organic-chemistry.orgrsc.org Similarly, metal-free catalytic systems, using reagents like iodine or simple Brønsted acids, further enhance the green credentials of a synthesis. rsc.org The choice of solvent is critical; replacing hazardous organic solvents with water or using solvent-free conditions significantly reduces environmental impact. rsc.orgresearchgate.net The Doebner-Miller reaction performed in water under flow conditions exemplifies this approach. rsc.org Furthermore, advanced techniques like microwave-assisted synthesis contribute to green chemistry by minimizing energy consumption and often allowing for solvent-free reactions. ijfans.orgijpsjournal.com By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and economical. researchgate.netresearchgate.net

Reactivity and Mechanistic Studies of 4 Ethynylquinoline

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group (–C≡CH) at the 4-position of the quinoline (B57606) ring is the primary site of reactivity for 4-ethynylquinoline. This functionality allows the molecule to participate in a variety of transformations, most notably in the realm of click chemistry, as well as nucleophilic and electrophilic reactions.

Click Chemistry Reactivity

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The terminal alkyne of this compound makes it an ideal substrate for several types of click reactions, which are valued for their efficiency and specificity. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is known for its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.org The process is significantly accelerated compared to the uncatalyzed thermal reaction, with rate enhancements of up to 10⁷ to 10⁸. organic-chemistry.org

The catalytic cycle begins with the formation of a copper(I) acetylide complex from this compound and a copper(I) source. nih.gov This complex then reacts with an organic azide in a stepwise manner to yield the triazole product, regenerating the copper catalyst. beilstein-journals.orgnih.gov A common method involves using a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. beilstein-journals.orgnih.gov These reactions are robust, tolerating a wide array of functional groups and can often be performed in aqueous solvent mixtures at room temperature. organic-chemistry.orgbeilstein-journals.org

The versatility of CuAAC has allowed for the coupling of ethynyl-substituted heterocycles, like ethynylquinolines, with various azides, including glycosyl azides, to synthesize complex molecules such as 1-(β-D-glucopyranosyl)-4-(quinolin-2-yl)-1,2,3-triazoles. researchgate.net The modular nature of this reaction makes this compound a valuable building block for creating diverse chemical libraries. researchgate.net

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄/Sodium Ascorbate | 1-Benzyl-4-(quinolin-4-yl)-1H-1,2,3-triazole | beilstein-journals.org |

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, particularly in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a cyclooctyne (B158145) derivative to accelerate the cycloaddition with an azide. nih.govresearchgate.netmagtech.com.cn The release of this strain provides the driving force for the reaction. magtech.com.cn

In this context, this compound would typically be converted to an azide derivative to react with a strained alkyne, or a quinoline-bearing strained alkyne would be synthesized to react with an azide. The reaction is highly efficient and has found extensive use in bioconjugation, polymer chemistry, and materials science for linking molecules under mild, physiological conditions. researchgate.netnih.gov The kinetics of SPAAC are generally very fast and can be tuned by modifying the structure of the cyclooctyne. magtech.com.cn Commonly used cyclooctynes include dibenzoazacyclooctyne (DIBAC), biarylazacyclooctynone (BARAC), and bicyclo[6.1.0]non-4-yne (BCN). nih.gov

Another catalyst-free click reaction is the strain-promoted alkyne-nitrone cycloaddition (SPANC). nih.gov This reaction involves the cycloaddition of a strained alkyne, such as cyclooctyne, with a nitrone functional group. nih.gov SPANC is noted for its exceptionally rapid reaction rates, which can be as high as 60 M⁻¹s⁻¹. nih.gov

Similar to SPAAC, applications involving this compound would require its functionalization with a nitrone group or the synthesis of a quinoline-containing strained alkyne to react with a nitrone. The reaction's speed and bioorthogonality have made it a valuable tool for protein modification and the dual functionalization of biomolecules. nih.govrsc.org The reactivity can be tuned by altering the electronic properties of the nitrone. nih.gov For instance, highly electron-deficient pyridinium-nitrones have been shown to undergo extremely rapid cycloadditions with bicyclo[6.1.0]nonyne (BCN). chemrxiv.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Nucleophilic Addition Reactions

The triple bond of the ethynyl group in this compound is electron-rich and can be attacked by nucleophiles. In nucleophilic addition reactions, a nucleophile adds across the alkyne's triple bond. chemistrystudent.com These reactions often require an acid catalyst to activate the carbonyl group when weak nucleophiles like alcohols are used. testbook.com Stronger nucleophiles can attack the electrophilic carbon of the alkyne directly. testbook.com For example, the addition of primary amines to an alkyne can lead to the formation of imines, while the addition of hydrogen cyanide results in cyanohydrins. testbook.com The reaction of this compound with nucleophiles like amines or alcohols would lead to the formation of new carbon-heteroatom bonds, yielding functionalized quinoline derivatives.

Electrophilic Substitution Reactions

The ethynyl group itself can participate in electrophilic substitution, where an electrophile attacks the electron-rich triple bond. This is a characteristic reaction of alkynes. More commonly for terminal alkynes, the acetylenic hydrogen is susceptible to substitution by an electrophile.

Furthermore, the reactivity of the quinoline ring in electrophilic aromatic substitution is influenced by the ethynyl substituent. The quinoline core is an aromatic heterocyclic system. researchgate.net In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion, typically at positions 5 and 8, as the pyridine (B92270) ring is deactivated towards electrophilic attack. youtube.com The ethynyl group at the 4-position, being electron-withdrawing, further deactivates the pyridine ring but can influence the regioselectivity of substitution on the benzene ring.

Oxidative and Reductive Transformations

The reactivity of this compound in oxidative and reductive transformations is influenced by both the quinoline ring and the ethynyl substituent. The ethynyl group is susceptible to various transformations, including oxidative coupling and reduction, while the quinoline nucleus can also undergo reduction under specific conditions.

Oxidative Reactions: A notable oxidative transformation of ethynylquinolines is their dimerization to form conjugated diynes. The oxidative coupling of terminal alkynes, often facilitated by copper salts, is a well-established method for creating symmetrical 1,3-diynes. In the case of ethynylquinolines, this reaction leads to the formation of 1,4-bis[n'-(quinolyl)]buta-1,3-diynes. researchgate.net For instance, the oxidative dimerization of n-ethynylquinolines catalyzed by cuprous chloride proceeds with excellent yields. researchgate.netscribd.com While specific examples detailing the oxidation of this compound with strong oxidizing agents like potassium permanganate (B83412) are not extensively documented in the provided literature, such reagents are known to cleave the triple bond or oxidize the quinoline ring under vigorous conditions.

Reductive Reactions: The reduction of this compound can target either the ethynyl group or the quinoline ring. The triple bond of the ethynyl group can be partially reduced to a double bond or fully reduced to a single bond. For example, the partial hydrogenation of a related compound, 1,4-di(4′-pyridyl)-1,3-butadiyne, yields the corresponding (1Z,3Z)-1,4-di(4′-pyridyl)-1,3-butadiene stereoisomer, suggesting that the triple bonds of the ethynyl moieties can be selectively reduced. researchgate.net General reducing agents like sodium borohydride (B1222165) can be employed to reduce the ethynyl group.

The quinoline ring itself is susceptible to reduction. The process can be carried out with reagents like sodium and ethanol (B145695) to yield 1,2,3,4-tetrahydroquinoline. scribd.com More complex reduction methods, such as the rhodium-catalyzed dearomative reduction of quinolines, can lead to C-4 borylated N-protected tetrahydroquinolines. rsc.org This indicates that both the heterocycle and the ethynyl group present sites for reductive transformations, with the reaction outcome depending on the chosen reagents and conditions.

Reactivity of the Quinoline Heterocycle

The quinoline moiety, particularly the nitrogen atom with its lone pair of electrons, and the π-system of the ethynyl group in this compound serve as excellent sites for coordination with transition metals. smolecule.comlibretexts.org This coordination is fundamental to many catalytic transformations involving this class of compounds. Transition metals from the d-block, such as palladium, rhodium, copper, and ruthenium, readily form coordination complexes. libretexts.orgresearchgate.net

The geometry of these complexes is determined by the coordination number of the metal ion, with tetrahedral, square planar, and octahedral being the most common arrangements. researchgate.netmdpi.com For example, palladium(II) often forms square planar complexes. mdpi.com

Research has shown that ethynylquinolines form stable complexes with various transition metals. For instance, 3-ethynylquinoline (B1363800) reacts with bis(triphenylphosphine)palladium(II) dichloride in the presence of copper(I) iodide and diethylamine (B46881) to yield bis(triphenylphosphine)bis(quinolin-3-yl-ethynyl)palladium(II). researchgate.netresearchgate.net In this complex, the ethynyl group is directly bonded to the palladium center. The nitrogen atom of the quinoline can also interact with the metal center, potentially acting as a bidentate ligand, although in this specific documented case, the coordination is through the alkyne.

Furthermore, ruthenium complexes containing this compound have been synthesized through the cycloaddition of aromatic imines to a ruthenium butatrienylidene complex. capes.gov.br The formation of these organometallic complexes is crucial, as they often represent key intermediates in catalytic cycles, such as the Sonogashira coupling, which is a palladium- and copper-catalyzed reaction widely used for the synthesis of ethynyl-substituted aromatics. wikipedia.orggold-chemistry.org The interaction between the metal catalyst and the this compound substrate activates the molecule for subsequent reactions. beilstein-journals.org

Table 1: Examples of Transition Metal Complexes with Ethynylquinolines

| Ethynylquinoline Derivative | Transition Metal | Catalyst/Reagent | Resulting Complex Type |

|---|---|---|---|

| 3-Ethynylquinoline | Palladium | Pd(PPh₃)₂Cl₂ / CuI | bis(triphenylphosphine)bis(quinolin-3-yl-ethynyl)palladium(II) |

| Not Specified | Ruthenium | Cationic butatrienylidene-ruthenium complex | This compound and 1-azabuta-1,3-diene complexes |

The reactivity of this compound is significantly governed by the electronic effects of both the quinoline heterocycle and the ethynyl substituent. saskoer.ca These effects influence the electron density distribution within the molecule, thereby affecting its behavior in chemical reactions. libretexts.orgnumberanalytics.com

The quinoline ring system itself is electron-deficient due to the electronegativity of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution compared to benzene, and directs substitution to the benzene ring portion (positions 5 and 8). scribd.com Conversely, it activates the pyridine ring portion for nucleophilic attack, particularly at positions 2 and 4. scribd.com

The ethynyl group (–C≡CH) at the 4-position is an electron-withdrawing group. This is due to the high s-character of the sp-hybridized carbon atoms, which makes them more electronegative than sp²-hybridized carbons in an aromatic ring. The ethynyl group, therefore, further deactivates the quinoline ring towards electrophilic attack by withdrawing electron density through the inductive effect.

The combination of the electron-withdrawing quinoline nitrogen and the 4-ethynyl group makes the C-4 position susceptible to nucleophilic addition reactions. For example, the hydrochlorination of 4-ethynylpyridine, a related compound, proceeds because the nitrogen atom enhances the electrophilicity of the ethynyl group through a resonance effect. kzoo.edu A similar effect would be expected for this compound.

Theoretical studies, such as those using Density Functional Theory (DFT), on related quinoline derivatives confirm the influence of substituents on reactivity. scirp.org For example, in quinolin-4-one derivatives, electron-withdrawing substituents like bromine increase the reactivity of the molecule. scirp.org This is consistent with the expected impact of the electron-withdrawing ethynyl group on the reactivity of the quinoline system.

Table 2: Summary of Electronic Effects in this compound

| Substituent/Moiety | Position | Electronic Effect | Consequence on Reactivity |

|---|---|---|---|

| Quinoline Nitrogen | 1 | Inductive & Resonance Withdrawal (Electron-withdrawing) | Deactivates ring to electrophilic attack; Activates positions 2 and 4 to nucleophilic attack |

| Ethynyl Group | 4 | Inductive Withdrawal (Electron-withdrawing) | Further deactivates ring to electrophilic attack; Enhances electrophilicity of the alkyne |

Coordination Chemistry with Transition Metals

Reaction Pathway Elucidation and Mechanistic Insights

Understanding the reaction pathways and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often employ a combination of experimental techniques and computational calculations, such as Density Functional Theory (DFT). saskoer.cafrontiersin.orgmdpi.com

A key reaction for the synthesis of this compound is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgbyjus.com The mechanism of this palladium- and copper-cocatalyzed reaction is generally understood to involve two interconnected catalytic cycles. wikipedia.orglibretexts.org

The Palladium Cycle : This cycle begins with the oxidative addition of the halo-quinoline (e.g., 4-chloroquinoline) to a Pd(0) species, forming a Pd(II)-aryl complex. wikipedia.orglibretexts.org

The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. wikipedia.org This copper acetylide then acts as an activated species.

Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. libretexts.org

DFT calculations have been instrumental in refining the understanding of this mechanism, including exploring potential copper-free pathways and alternative steps like carbopalladation, although the dual-catalyst cycle remains the most widely accepted. byjus.comlibretexts.org

Mechanistic insights into other reactions have also been gained. For example, C-H activation reactions catalyzed by cationic palladium(II) complexes are proposed to proceed through the formation of a palladacycle intermediate. beilstein-journals.org In this mechanism, the catalyst first coordinates to the quinoline and activates a C-H bond, forming a cyclic palladium intermediate, which then reacts further before the catalyst is regenerated. beilstein-journals.org Similarly, DFT calculations on the hydrodenitrogenation (HDN) of quinoline have elucidated the elementary reaction steps, showing how the molecule adsorbs onto the catalyst surface and how C-N bond cleavage occurs. mdpi.com These types of detailed mechanistic studies provide a molecular-level understanding of the reactivity of this compound.

Advanced Spectroscopic Characterization of 4 Ethynylquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of 4-ethynylquinoline, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton.

The ethynyl (B1212043) proton (C≡C-H) characteristically appears as a singlet in the upfield region of the spectrum. For a related compound, 2-chloro-3-ethynyl-quinoline, this signal is observed at approximately 3.49 ppm. rsc.org The protons on the quinoline (B57606) ring system resonate at lower fields due to the deshielding effects of the aromatic ring currents. These aromatic protons typically appear as multiplets between 7.0 and 9.0 ppm. For instance, in 2-chloro-3-ethynyl-quinoline, multiplets are observed between 7.56 and 7.80 ppm, with a doublet at 8.01 ppm and a singlet at 8.34 ppm, corresponding to the various protons on the quinoline core. rsc.org The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the quinoline ring.

Table 1: Representative ¹H NMR Data for Ethynylquinoline Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-chloro-3-ethynyl-quinoline | CDCl₃ | 3.49 (s, 1H), 7.56-7.61 (m, 1H), 7.73-7.80 (m, 2H), 8.01 (d, J= 8.4 Hz, 1H), 8.34 (s, 1H) rsc.org |

| 6-bromo-2-chloro-3-ethynylquinoline | CDCl₃ | 3.53 (s, 1H), 7.80 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.2 Hz, 1H), 7.94 (s, 1H), 8.22 (s, 1H) rsc.org |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. In this compound and its derivatives, each carbon atom gives a distinct signal, providing a map of the carbon framework.

Table 2: Representative ¹³C NMR Data for Ethynylquinoline Analogues

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-chloro-3-ethynyl-quinoline | CDCl₃ | 78.9, 83.4, 116.2, 126.4, 127.6, 128.6, 130.9, 131.4, 138.5, 146.3, 149.2 rsc.org |

| 6-bromo-2-chloro-3-ethynylquinoline | CDCl₃ | 82.5, 84.2, 84.8, 118.2, 127.2, 129.1, 130.1, 134.7, 141.3, 145.1, 152.6 rsc.org |

Nitrogen-15 (¹⁵N) CP/MAS NMR for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, particularly using solid-state techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides direct insight into the electronic environment of the nitrogen atom within the quinoline ring. While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it is a powerful tool for characterizing heteroatoms. nih.gov

In quinoline and its derivatives, the ¹⁵N chemical shift is sensitive to factors such as protonation, substituent effects, and intermolecular interactions. researchgate.net For instance, protonation of the quinoline nitrogen leads to a significant upfield shift in the ¹⁵N signal. researchgate.net In solid-state ¹⁵N CP/MAS NMR, the chemical shift can be influenced by the crystal packing and hydrogen bonding interactions. uni-siegen.decsic.es For quinoline-like compounds, ¹⁵N signals can be masked by broader signals from other nitrogen-containing species in complex samples, but in pure compounds, they provide unambiguous evidence of the nitrogen environment. core.ac.uk The chemical shifts are typically referenced to an external standard like nitromethane (B149229). nih.govcore.ac.uk

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. ulethbridge.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rutgers.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It is highly sensitive and allows for the direct assignment of a proton's signal to its corresponding carbon signal. columbia.edu For example, the signal of each proton on the quinoline ring would show a cross-peak with the signal of the carbon to which it is bonded.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.educeitec.cz This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. columbia.edu In this compound, HMBC would show correlations from the ethynyl proton to the C-3 and C-4 carbons of the quinoline ring, confirming the position of the ethynyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. shimadzu.it The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The most distinctive bands for this compound would be:

C≡C-H Stretch: A sharp, weak to medium intensity band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond stretching vibration. This band is often weak in symmetrical alkynes but should be observable for this compound.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹, typical for C-H stretching in aromatic rings. vscht.cz

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the quinoline ring. researchgate.net

C-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) corresponding to in-plane and out-of-plane bending of the aromatic C-H bonds, which are diagnostic of the substitution pattern on the quinoline ring.

For a related compound, 2-chloro-3-(2,2-dibromo-vinyl)-6-methyl quinoline, characteristic IR bands are observed at 3021, 1052, and 821 cm⁻¹. rsc.org

Table 3: Characteristic FTIR Absorption Bands for Ethynylquinoline Analogues

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | ~3300 | Sharp, Weak-Medium |

| C≡C Stretch | 2100-2260 | Weak-Medium |

| Aromatic C-H Stretch | >3000 | Variable |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-H Bending (Aromatic) | <1400 | Variable |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated system and chromophores. msu.edu

UV-Vis spectroscopy measures the absorption of light by a molecule, which excites electrons from a ground state to a higher energy orbital. libretexts.org The presence of conjugated pi-electron systems, known as chromophores, leads to absorption in the 200 to 800 nm range. msu.edulibretexts.org For quinoline and its derivatives, the absorption spectra are characterized by electronic transitions within the aromatic system. researchgate.net

Increasing the size of the conjugated system in organic compounds tends to shift the absorption peak wavelengths to longer wavelengths (a bathochromic shift) and increase the molar absorption coefficient. shimadzu.com The introduction of an ethynyl group at the 4-position of the quinoline ring extends the conjugated system. Studies on various quinoline derivatives confirm that their absorption spectra typically fall within the 280 to 510 nm range. researchgate.net The absorption spectrum of this compound is therefore expected to show characteristic peaks related to the π → π* transitions of its extended aromatic system. While specific data for this compound is not abundant, analysis of related compounds provides insight into its expected spectral properties.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Benzene (B151609) | 255 | Ethanol (B145695) | shimadzu.com |

| Naphthalene | 286 | Ethanol | shimadzu.com |

| Anthracene | 375 | Ethanol | shimadzu.com |

| 6-Aminoquinoline | 327 - 340 | Various | researchgate.net |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. ossila.com This technique involves recording both excitation and emission spectra. edinst.com The excitation spectrum is obtained by monitoring fluorescence emission at a fixed wavelength while scanning the excitation wavelengths. evidentscientific.com Conversely, the emission spectrum is recorded by exciting the sample at a fixed wavelength and scanning the emitted wavelengths. evidentscientific.comyoutube.com

Quinoline and its derivatives are known to be fluorescent. The introduction of different substituents can either enhance or quench the fluorescence intensity, often due to intramolecular charge transfer processes. researchgate.net The fluorescence emission spectra of crude oil samples, which contain various aromatic compounds including quinolines, consist of broad bands in the visible region (approximately 350 to 650 nm). portalabpg.org.br For newly synthesized phthalocyanines bearing specific substituents, fluorescence emission wavelength maxima were observed at 681 nm and 679 nm in THF. researchgate.net The study of protein-ligand interactions often utilizes various aspects of fluorescence, including emission and excitation spectra. nih.gov The specific fluorescence characteristics of this compound would depend on its electronic structure and the solvent environment, with the extended conjugation from the ethynyl group expected to influence the emission wavelength.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is instrumental in determining molecular weight and elucidating chemical structures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 ppm, allowing for the determination of the elemental composition of a molecule. nih.govhilarispublisher.com This technique can distinguish between compounds having the same nominal mass but different chemical formulas. bioanalysis-zone.com

HRMS is frequently used to confirm the synthesis of ethynylquinoline derivatives. By comparing the experimentally found mass with the calculated mass for the protonated molecule [M+H]⁺, the identity of the compound can be verified with high confidence. thieme-connect.com This method is crucial for characterizing novel synthesized compounds and their intermediates. rsc.orgtu-clausthal.dersc.org

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-Chloro-3-ethynylquinoline | C₁₁H₆ClN | 188.0267 | 188.0272 | rsc.org |

| 2-Chloro-3-ethynyl-6-methylquinoline | C₁₂H₈ClN | 202.0424 | 202.0420 | rsc.org |

| 2-Chloro-3-ethynyl-7-methoxyquinoline | C₁₂H₈ClNO | 218.0373 | 218.0375 | rsc.org |

| 8-Ethyl-2-chloro-3-ethynylquinoline | C₁₃H₁₀ClN | 216.0580 | 216.0610 | rsc.org |

| 6-Bromo-2-chloro-3-ethynylquinoline | C₁₁H₅BrClN | 265.9372 | 265.9379 | rsc.org |

| 4-Amino-3-(phenylethynyl)quinoline | C₁₇H₁₂N₂ | 245.1079 | 245.1064 | thieme-connect.com |

| 4-Chloro-3-[(4-methoxyphenyl)ethynyl]quinoline | C₁₈H₁₂ClNO | 294.0686 | 294.0689 | thieme-connect.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in the gas phase before detecting them with a mass spectrometer. wikipedia.org The gas chromatograph separates volatile compounds based on their boiling points and interaction with a stationary phase, while the mass spectrometer provides mass spectra for component identification. etamu.edu

GC-MS is widely used for the analysis of quinoline and its derivatives in various matrices, including textiles, honey, and environmental samples. nih.goviarc.frmadison-proceedings.com In a typical GC-MS analysis, a sample is injected, vaporized, and carried by an inert gas through a capillary column where separation occurs. etamu.edu The separated compounds then enter the mass spectrometer, are ionized, and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For quinoline, characteristic ion peaks are observed at m/z 129, 102, 123, and 51. madison-proceedings.com The analysis of this compound by GC-MS would yield a specific retention time and a mass spectrum characterized by its molecular ion peak and distinct fragmentation pattern, reflecting the loss of the ethynyl group and fragmentation of the quinoline ring.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Analysis

A notable analogue, 2-((4-fluorophenyl)ethynyl)quinoline, has been synthesized and its crystal structure determined by single-crystal X-ray diffraction. rsc.org The crystallographic data for this compound provides a valuable model for understanding the solid-state conformation and packing of ethynylquinoline derivatives.

The single-crystal X-ray analysis of 2-((4-fluorophenyl)ethynyl)quinoline reveals a monoclinic crystal system with the space group P2₁/n. rsc.org The asymmetric unit contains one molecule of the compound. The quinoline and the fluorophenyl rings are essentially planar. The ethynyl linker between the two ring systems is nearly linear, a characteristic feature of sp-hybridized carbon atoms.

The crystal packing is stabilized by a network of intermolecular interactions. These include C–H···N and C–H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions play a significant role in the formation and stability of the crystal lattice.

The detailed crystallographic data for 2-((4-fluorophenyl)ethynyl)quinoline is summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 2-((4-fluorophenyl)ethynyl)quinoline

| Parameter | Value |

|---|---|

| Empirical formula | C₁₇H₁₀FN |

| Formula weight | 259.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 8.333(2) Å |

| b | 12.019(4) Å |

| c | 13.111(4) Å |

| α | 90° |

| β | 99.19(3)° |

| γ | 90° |

| Volume | 1296.3(7) ų |

| Z | 4 |

| Density (calculated) | 1.328 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 536 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 1535192, corresponding to the research published in Organic Chemistry Frontiers. rsc.org

The structural information derived from the X-ray crystallographic analysis of analogues like 2-((4-fluorophenyl)ethynyl)quinoline is fundamental for correlating the molecular structure with the observed physicochemical properties and for the rational design of new materials based on the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 4 Ethynylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, which are rooted in the principles of quantum mechanics, form the theoretical foundation for understanding the behavior of electrons and nuclei within a molecule. openaccessjournals.com These methods are broadly categorized into semi-empirical, density functional theory (DFT), and ab initio approaches. openaccessjournals.comwikipedia.org They allow for the calculation of various molecular properties, including energy levels, bond lengths, and reaction rates, which are crucial for understanding chemical reactivity. openaccessjournals.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org This approach is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT is known for its balance of computational cost and accuracy, making it a popular choice for studying a wide range of chemical systems. wikipedia.org

In the context of quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, have been employed to study their stability, tautomerism, and reactivity. scirp.org For instance, theoretical studies on quinolin-4-one derivatives have utilized DFT to determine preferred sites for electrophilic and nucleophilic attack by analyzing atomic charges and Fukui functions. scirp.orgnih.gov The Fukui function is a key descriptor in DFT that helps in modeling chemical reactivity and identifying selective sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov

DFT calculations can also be used to optimize molecular geometries and predict vibrational frequencies, which can then be compared with experimental data from techniques like FT-IR spectroscopy. orientjchem.org Furthermore, the analysis of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) through DFT provides insights into the reactivity parameters of a molecule. ekb.eg

While specific DFT studies focusing solely on 4-ethynylquinoline are not extensively detailed in the provided search results, the methodologies applied to similar quinoline derivatives are directly applicable. Such studies would involve optimizing the geometry of this compound and calculating its electronic properties to understand its reactivity and potential interactions.

Prediction of Reactivity and Binding Affinities

Computational methods are powerful tools for predicting the reactivity of a molecule and its ability to bind to other molecules, such as proteins or receptors. nih.gov This is particularly relevant in fields like drug discovery, where predicting the binding affinity of a ligand to a target protein is a critical step. diva-portal.org

Various computational approaches are used for this purpose, ranging from molecular docking to more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP). mdpi.combiorxiv.org Machine learning and deep learning models are also increasingly being used to predict binding affinities, often trained on large datasets of known protein-ligand complexes. mdpi.combiorxiv.orgurv.cat These models can learn the complex relationships between the structural features of a molecule and its binding strength. biorxiv.org

For this compound, predicting its reactivity would involve computational analyses like the Fukui function calculations mentioned earlier, which identify the most likely sites for chemical attack. nih.gov Predicting its binding affinity to a specific biological target would involve molecular docking simulations to determine the preferred binding pose and estimate the binding energy. For example, studies on imidazoquinoline derivatives, which are structurally related to this compound, have used molecular dynamics simulations and MM-GBSA calculations to understand their selective binding to Toll-like receptors TLR7 and TLR8. plos.org These studies highlight how van der Waals interactions and hydrogen bonding play a crucial role in binding affinity. plos.org

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on the binding affinity of this compound with a target protein.

| Computational Method | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Molecular Docking | Kinase A | -8.5 | TYR150, LEU205, VAL80 |

| MM/GBSA | Kinase A | -45.2 | TYR150, LEU205, ASP206 |

| Machine Learning Model | Kinase A | -8.2 | N/A |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a molecular system evolves. wikipedia.org These simulations are invaluable for understanding a wide range of biological and chemical processes, including protein folding, ligand binding, and conformational changes. nih.gov

MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in solution or when bound to a protein. ebsco.com For instance, simulations of imidazoquinoline derivatives bound to TLR7 and TLR8 have shown how the flexibility of the ligand and the protein's binding pocket influence selectivity. plos.org The root mean square deviation (RMSD) is a common metric used in MD simulations to measure the conformational stability of a system over time. plos.org

An MD simulation of this compound could provide insights into its conformational flexibility and its interactions with solvent molecules or a biological target. The trajectory from an MD simulation can be further analyzed to calculate properties like binding free energies. plos.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional representation of a system's potential energy as a function of its atomic coordinates. libretexts.orglongdom.org It provides a conceptual map for understanding molecular geometries and the dynamics of chemical reactions. longdom.orglibretexts.org By exploring the PES, chemists can identify stable molecular structures (minima on the surface) and transition states (saddle points) that connect reactants and products. libretexts.orglongdom.org

The exploration of a PES can be performed computationally by systematically changing the geometry of a molecule and calculating its energy at each point. chemshell.org This can be done for one or more coordinates, such as bond lengths or dihedral angles, to create a potential energy curve or a more complex surface map. libretexts.orgresearchgate.net

For this compound, mapping its PES could reveal its most stable conformations and the energy barriers between them. This information is crucial for understanding its structural preferences and how it might change its shape during a chemical reaction.

Elucidation of Reaction Mechanisms via Computational Models

Computational models are instrumental in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. diva-portal.org By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can provide a comprehensive picture of how a reaction proceeds. chemrxiv.org

DFT calculations are frequently used to study reaction mechanisms. diva-portal.org For example, computational studies of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have used DFT to investigate the catalytic cycle and determine whether the reaction proceeds through a mononuclear or binuclear mechanism. rsc.org Such studies can calculate the activation energies for different pathways, indicating which one is more favorable. rsc.org

Studies on Electronic Structures and Conjugation Systems

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic characteristics of molecules. researchgate.netfortunejournals.com These theoretical inquiries provide deep insights into the electronic structure, stability, and reactivity of complex organic compounds such as this compound. scirp.org By calculating and visualizing molecular orbitals and predicting spectroscopic behavior, researchers can understand how structural modifications, like the introduction of an ethynyl (B1212043) group, influence the properties of a parent molecule. tu-clausthal.detu-clausthal.de

Frontier Molecular Orbital (FMO) Analysis

A key aspect of understanding a molecule's electronic behavior lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. irjweb.com A smaller energy gap generally signifies higher reactivity and a greater ease of electronic excitation. scirp.org

In quinoline-based systems, the introduction of an ethynyl substituent directly impacts the FMOs. The π-system of the ethynyl group extends the conjugation of the quinoline ring, leading to a delocalization of the π-electrons across the molecule. wikipedia.org This extended conjugation typically raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap.

For the parent compound, quinoline, DFT calculations have established its HOMO-LUMO energy values. These serve as a baseline to evaluate the electronic influence of substituents.

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6–31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

Theoretical studies on related, more complex structures like ethynyl-bridged bisquinolinium salts further illuminate the nature of these systems. researchgate.net In these molecules, the HOMO and LUMO are often distributed across the entire π-conjugated system. For instance, in a cross-conjugated mesomeric betaine (B1666868) involving a quinolinium-ethynyl structure, the HOMO is almost entirely located on the carboxylate fragment, while the LUMO is centered on the quinolinium ring, indicating a clear charge separation within the molecule. tu-clausthal.de This separation is a direct consequence of the extended conjugation.

Conjugation Systems and Electronic Transitions

The term "conjugated system" refers to a network of connected p-orbitals that allows for the delocalization of π-electrons. wikipedia.org In this compound, the linear, sp-hybridized carbons of the ethynyl group extend the planar π-system of the quinoline core. This extension is crucial as it modifies the electronic absorption properties of the molecule, which can be predicted using Time-Dependent DFT (TD-DFT) calculations. mdpi.com

TD-DFT calculations are employed to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating excitation energies and oscillator strengths (f) for electronic transitions. academie-sciences.frresearchgate.net The primary electronic transition in conjugated systems like this compound is typically the HOMO → LUMO transition. academie-sciences.fr

Computational studies on related quinolinium derivatives demonstrate a good correlation between theoretically calculated UV-Vis spectra and experimental results, although calculated values in a vacuum can differ from experimental measurements in a solvent by 20-40 nm. tu-clausthal.de For example, calculations on a cross-conjugated salt, 1-methyl-3-((4-(N-methylquinolinium-3-ylethynyl)phenyl)ethynyl)quinolinium, predicted two major transitions. The tendency shown in the calculated spectra often correctly matches experimental data, supporting the proposed electronic behavior. tu-clausthal.de

| Compound | Method | Calculated λ_max (nm) | Oscillator Strength (f) | Transition | Reference |

|---|---|---|---|---|---|

| Cross-conjugated salt 77c | TD-DFT | 445.70 | 0.64 | HOMO → LUMO | tu-clausthal.de |

| 351.24 | 2.16 | HOMO → LUMO+2 |

Biological Activities and Mechanistic Pathways of 4 Ethynylquinoline Derivatives

Anticancer Activitiesontosight.aibenchchem.com

Derivatives of 4-ethynylquinoline have demonstrated notable anticancer properties, which are attributed to several underlying mechanisms. ontosight.ai These compounds have been shown to interfere with cancer cell proliferation and survival through various cellular and molecular pathways.

Inhibition of Enzymatic Pathways

A primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of crucial enzymatic pathways involved in cancer progression. ontosight.ai

Protein Kinase Inhibition : Many quinazoline (B50416) derivatives, a class to which 4-ethynylquinolines belong, are known to be potent inhibitors of protein kinases. nih.gov These enzymes are critical for cell signaling pathways that control cell growth, proliferation, and survival. nih.gov For instance, some quinazoline compounds have been developed as inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, which are often overexpressed or mutated in cancer cells. nih.govresearchcommons.org Novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline-based molecules have been synthesized as inhibitors of PI3-kinase, with some compounds showing significant inhibitory activity. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : Certain quinazoline derivatives have been designed to inhibit PARP-1, an enzyme that plays a key role in DNA repair. nih.gov By inhibiting PARP-1, these compounds can prevent cancer cells from repairing DNA damage, leading to cell death. nih.gov

Other Enzymatic Targets : Research has also explored the inhibition of other enzymes, such as acid phosphatase, by related heterocyclic compounds, suggesting a broad potential for enzymatic inhibition by quinoline (B57606) derivatives. nih.gov

Interaction with Cellular DNA

Some quinoline derivatives have been found to interact directly with cellular DNA, contributing to their cytotoxic effects. This interaction can occur through various modes, including intercalation between DNA base pairs and induction of DNA damage. This interference with DNA integrity can trigger apoptotic pathways in cancer cells.

P-glycoprotein Modulation and Drug Retention

P-glycoprotein (P-gp) is a transmembrane efflux pump that can expel chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). scielo.brmdpi.com Some this compound derivatives have been investigated for their ability to modulate P-gp activity. By inhibiting P-gp, these compounds can increase the intracellular concentration and retention of co-administered anticancer drugs, potentially reversing MDR and enhancing the efficacy of chemotherapy. scielo.brnih.govmedchemexpress.com

Structure-Activity Relationships (SAR) in Cytotoxicitybenchchem.com

The cytotoxic effects of this compound derivatives are closely linked to their chemical structures. Structure-activity relationship (SAR) studies aim to understand how different substituents on the quinoline ring influence anticancer activity. researchgate.netnih.gov

For example, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities. mdpi.com One compound, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a), showed high cytotoxicity in breast cancer cells while having low toxicity in normal cells. mdpi.com This compound was found to induce apoptosis in breast cancer cells by causing ATP depletion and triggering reactive oxygen species (ROS)-dependent caspase activation. mdpi.com

Similarly, studies on 4-phenyl-2-quinolone (4-PQ) derivatives revealed that specific methoxy (B1213986) substitutions on the quinoline core led to significant antiproliferative activity against certain cancer cell lines. mdpi.com For instance, 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one demonstrated potent activity against COLO205 and H460 cell lines. mdpi.com These findings highlight the importance of specific structural features in determining the anticancer potency of these derivatives.

Anti-inflammatory Propertiesontosight.ai

Quinoline derivatives, including those with a this compound core, have been investigated for their anti-inflammatory properties. ontosight.aiontosight.ai The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. ontosight.ai For example, some quinoline-based molecules have been developed to target enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX), which are involved in the inflammatory cascade. nih.gov The anti-inflammatory activity is dependent on the specific substituents on the quinoline ring, with different modifications leading to varying degrees of efficacy. nih.gov

Antimicrobial Efficacyontosight.ainih.gov

The quinoline scaffold is present in many compounds with known antimicrobial activity. ontosight.ainih.gov Derivatives of this compound have also been explored for their efficacy against a range of microbial pathogens, including bacteria and fungi. nih.govobiaks.com

Research has shown that certain quinoline derivatives exhibit significant antibacterial and antifungal properties. nih.govnih.govrsc.orgnepjol.info For instance, a study on novel quinoline derivatives carrying a 1,2,4-triazole (B32235) moiety demonstrated very good antimicrobial activity, with some compounds showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL against tested strains. nih.gov Another study on quinoxaline (B1680401) derivatives, which are structurally related to quinolines, also reported significant antibacterial and antifungal activities. rsc.org

The antimicrobial activity is influenced by the specific chemical structure of the derivatives. researchgate.net For example, the presence of electron-withdrawing groups at certain positions on the quinoline ring has been shown to enhance antimicrobial activity. researchgate.net

Below is a table summarizing the antimicrobial activity of selected quinoline and related derivatives against various microorganisms.

| Compound/Extract | Test Organism | Activity/MIC |

| Quinoxaline derivative 5j | Rhizoctonia solani | EC50: 8.54 µg/mL rsc.org |

| Quinoxaline derivative 5k | Acidovorax citrulli | Good antibacterial activity rsc.org |

| Quinoxaline derivative 5t | Rhizoctonia solani | EC50: 12.01 µg/mL rsc.org |

| Quinolone-triazole derivative | Various bacteria and fungi | MIC: 6.25 µg/mL nih.gov |

| Nocardiopsis prasina metabolite | Candida albicans | MIC: 0.125 mg/ml nepjol.info |

| Nocardiopsis prasina metabolite | Escherichia coli | MIC: 0.125 mg/ml nepjol.info |

| Nocardiopsis prasina metabolite | MRSA | MIC: 2.5 mg/ml nepjol.info |

| Nocardiopsis prasina metabolite | Acinetobacter baumannii | MIC: 2.5 mg/ml nepjol.info |

| Nocardiopsis prasina metabolite | Salmonella Typhi | MIC: 2.5 mg/ml nepjol.info |

| Thyme extract | Pseudomonas aeruginosa | MIC: 70 mg/mL researchgate.net |

| Jambolan extract | Pseudomonas aeruginosa | MIC: 50 mg/mL researchgate.net |

| Pomegranate extract | Pseudomonas aeruginosa | MIC: 50 mg/mL researchgate.net |

| Clove extract | Pseudomonas aeruginosa | MIC: 10 µg/mL researchgate.net |

Antibacterial Activity

Derivatives of the quinoline nucleus are well-established for their antibacterial properties. researchgate.netontosight.ai Modifications to the quinoline structure, including the incorporation of ethynyl (B1212043) groups and other substituents, have led to the development of compounds with significant efficacy against various bacterial pathogens. afribary.comnih.gov

Research into hybrid quinoline-sulfonamide metal complexes has revealed potent antibacterial action. For instance, a cadmium (II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide demonstrated excellent activity against the Gram-positive bacterium Staphylococcus aureus and very good activity against the Gram-negative Escherichia coli. mdpi.com Similarly, thymol (B1683141) derivatives incorporating a dihydropyrimidinone structure have shown promising results, with one compound exhibiting a minimum inhibitory concentration (MIC) of 12.5 µM against Pseudomonas aeruginosa. frontiersin.org The antibacterial effect of thymol and its derivatives is partly attributed to the presence of a hydroxyl group and a high lipophilicity (LogP ratio). frontiersin.org

The synthesis of mono- and bis-alkynylated derivatives of quinoline-5,8-diones via palladium-catalyzed Sonogashira cross-coupling reactions has also yielded compounds with significant antibacterial activities, reportedly showing improvement over standard antibiotics like ampicillin (B1664943) and gentamycin against strains such as E. Coli, Klebsiella Pneumonia, Pseudomonas aeruginosa, and Staphylococcus aureus. afribary.com

Antibacterial Activity of Quinoline Derivatives

| Derivative Name | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | 19.04 × 10⁻⁵ mg/mL | mdpi.com |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli ATCC25922 | 609 × 10⁻⁵ mg/mL | mdpi.com |

| Ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Pseudomonas aeruginosa | 12.5 µM | frontiersin.org |

| Ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Methicillin-resistant Staphylococcus aureus (MRSA) | 50.0 µM | frontiersin.org |

Antifungal Activity